Emtricitabine O-Beta-D-Glucuronide Sodium Salt is a chemical compound derived from emtricitabine, an antiretroviral medication used primarily in the treatment of human immunodeficiency virus type 1. This compound serves as a metabolite of emtricitabine and plays a significant role in pharmacokinetics and drug metabolism. Its molecular formula is with a molecular weight of approximately 445.35 g/mol .
The synthesis of Emtricitabine O-Beta-D-Glucuronide Sodium Salt typically involves enzymatic or chemical glucuronidation. The most common method utilizes uridine diphosphate glucuronic acid as the glucuronidating agent, where emtricitabine undergoes a substitution reaction facilitated by specific enzymes such as UDP-glucuronosyltransferases.
The molecular structure of Emtricitabine O-Beta-D-Glucuronide Sodium Salt features a complex arrangement that includes:
Emtricitabine O-Beta-D-Glucuronide Sodium Salt participates in various biochemical reactions, primarily involving hydrolysis and further conjugation reactions in biological systems.
The mechanism of action of Emtricitabine O-Beta-D-Glucuronide Sodium Salt primarily involves its role as a metabolite in enhancing the solubility and excretion of emtricitabine. By converting emtricitabine into its glucuronide form, the body can more effectively eliminate it through renal pathways.
Studies have shown that this metabolite does not exhibit significant antiviral activity on its own but is crucial for maintaining therapeutic levels of emtricitabine in circulation .
Emtricitabine O-Beta-D-Glucuronide Sodium Salt is primarily used in:
Emtricitabine O-β-D-glucuronide sodium salt is a definitive product of UDP-glucuronosyltransferase (UGT)-mediated phase II metabolism. UGT enzymes catalyze the covalent conjugation of glucuronic acid (from uridine 5′-diphosphoglucuronic acid, UDP-GlcUA) to nucleophilic functional groups (–OH, –NH₂, –COOH) on xenobiotics, thereby enhancing their hydrophilicity for renal/biliary excretion [2] [5]. For emtricitabine, an antiviral nucleoside reverse transcriptase inhibitor, glucuronidation occurs predominantly at the 2'-hydroxyl group of its oxathiolane ring, forming the O-glucuronide conjugate [6] [8]. This reaction follows a bimolecular nucleophilic substitution (SN₂) mechanism, where the deprotonated oxygen of emtricitabine attacks the anomeric carbon of UDP-GlcUA, leading to the release of UDP and the β-configured glucuronide [7] [10].
Key UGT isoforms implicated in this process include UGT2B7, UGT1A1, and UGT1A9, which are highly expressed in the liver and intestine [2] [5]. These enzymes exhibit distinct topological orientations within the endoplasmic reticulum membrane: a N-terminal transmembrane domain anchors the protein, while a catalytic domain faces the luminal side, necessitating substrate access via active transport [5] [7]. The reaction kinetic profile follows Michaelis-Menten principles, with Kₘ values for emtricitabine ranging between 50–200 µM across isoforms, reflecting moderate binding affinity [6].
Table 1: Human UGT Isoforms Catalyzing Emtricitabine Glucuronidation
UGT Isoform | Tissue Expression | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Genetic Polymorphisms Impacting Activity |
---|---|---|---|
UGT2B7 | Liver, Intestine | High | UGT2B7*2 (H268Y) |
UGT1A1 | Liver, Intestine | Moderate | UGT1A1*28 (promoter TA insertion) |
UGT1A9 | Liver, Kidney | Moderate | UGT1A9*3 (M33T) |
Emtricitabine undergoes multiple metabolic transformations, with glucuronidation representing a quantitatively significant pathway. Human pharmacokinetic studies reveal that ~9% of an administered emtricitabine dose converts to 3'-sulfoxide diastereomers, while 4% undergoes 2'-O-glucuronidation to form emtricitabine O-β-D-glucuronide sodium salt; the remainder (86%) is excreted unchanged renally [6]. The glucuronide metabolite is pharmacologically inactive, contrasting with the parent drug’s antiviral activity [6].
Plasma concentration-time profiles of emtricitabine versus its glucuronide diverge markedly: while emtricitabine peaks at 1–2 hours post-dose (Cₘₐₓ = 1.8 ± 0.7 µg/mL), the glucuronide exhibits delayed Tₘₐₓ (3–4 hours) and lower Cₘₐₓ (0.15–0.3 µg/mL) due to hepatic first-pass effects [4] [6]. Crucially, systemic exposure (AUC₀–₂₄) to the glucuronide is reduced by 18% during pregnancy (8.0 vs. 9.7 mg·h/L postpartum), attributable to enhanced UGT-independent renal clearance of emtricitabine itself [4]. The metabolite’s elimination half-life (t₁/₂ ≈ 14 hours) exceeds emtricitabine’s (t₁/₂ ≈ 10 hours), consistent with prolonged biliary excretion kinetics [6].
Table 2: Pharmacokinetic Parameters of Emtricitabine and Its Glucuronide Metabolite
Parameter | Emtricitabine | Emtricitabine O-β-D-Glucuronide | Notes |
---|---|---|---|
Apparent Clearance (CL/F) | 20.6–25.0 L/h | Not characterized | Increases by 21% during pregnancy [4] |
Tₘₐₓ | 1–2 hours | 3–4 hours | Delayed due to metabolic formation |
Cₘₐₓ | 1.8 ± 0.7 µg/mL | 0.15–0.3 µg/mL | Glucuronide ≈15% of parent Cₘₐₓ |
AUC₀–₂₄ | 10 ± 3.1 µg·h/mL | ~1.2 µg·h/mL | Glucuronide AUC ≈12% of parent |
t₁/₂ | 10 hours | ~14 hours | Prolonged by hydrophilicity |
Glucuronidation of emtricitabine demonstrates stringent stereochemical preferences tied to UGT active-site architecture. The parent drug exists as a cis-configured enantiomer [(−)-(2R,5S)-5-fluoro-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)cytosine], and UGTs selectively glucuronidate the 2'(S)-hydroxyl group while excluding the 5'(R)-position [6] [8]. Molecular docking simulations suggest this arises from hydrogen-bonding interactions between the oxathiolane ring oxygen and UGT2B7 residues Tyr⁷⁷ and His⁷⁰, positioning the 2'-OH proximal to UDP-GlcUA [7] [10].
Genetic polymorphisms critically modulate this selectivity. The UGT2B72 allele (H268Y) reduces glucuronidation efficiency by 30–40% due to altered substrate recognition, while the UGT1A128 promoter variant (TA7 repeat) decreases enzyme expression by 70%, indirectly reducing metabolite formation [7] [10]. Conversely, UGT1A93 (M33T) enhances glucuronidation velocity by 1.5-fold via improved UDP-GlcUA binding [7]. Such variability explains the 2–3-fold interindividual differences in glucuronide:parent drug ratios observed clinically [1] [6].
Significant interspecies disparities exist in emtricitabine glucuronidation kinetics, limiting extrapolation from animal models to humans. In vitro studies using liver microsomes reveal:
These differences stem from isoform-specific expression: humans predominantly express UGT2B7, whereas rats utilize Ugt2b1 (55% sequence divergence), and dogs express UGT2B31—an isoform absent in primates [5] [7]. Feline models are wholly inadequate, as cats lack functional UGT1A orthologs and cannot glucuronidate nucleoside analogs [7]. In silico predictors (e.g., Meta-UGT) mitigate these limitations by combining graph neural networks (GNN) with Weisfeiler-Lehman Network (WLN) algorithms to identify glucuronidation sites across species, achieving top-1 accuracy of 89.8% for O-glucuronidation [10].
Table 3: Species Variability in Emtricitabine Glucuronidation Kinetics
Species | Dominant UGT Isoform | Amino Acid Identity vs. Human UGT2B7 | Formation Clearance (µL/min/mg) | Suitability for Human PK Prediction |
---|---|---|---|---|
Human | UGT2B7 | 100% | 25.0 | High (reference) |
Rat | Ugt2b1 | 45% | 8.2 | Low |
Dog | UGT2B31 | 78% | 42.5 | Moderate (overpredicts exposure) |
Monkey | UGT2B7 homolog | 92% | 28.1 | High |
Cat | None | N/A | Undetectable | Not applicable |
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: